molecular formula C12H16OS B13230929 2-Methyl-3-(4-methylphenyl)thiolan-3-ol

2-Methyl-3-(4-methylphenyl)thiolan-3-ol

Cat. No.: B13230929
M. Wt: 208.32 g/mol
InChI Key: KLTAIJMAFRKGLS-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylphenyl)thiolan-3-ol is a chemical compound with the molecular formula C₁₂H₁₆OS and a molecular weight of 208.32 g/mol . This compound is characterized by a thiolane ring substituted with a methyl group and a 4-methylphenyl group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylphenyl)thiolan-3-ol typically involves the reaction of 4-methylbenzaldehyde with a thiolane derivative under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiolane ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)thiolan-3-ol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)thiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The aromatic ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(4-methylphenyl)thiolan-3-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can significantly affect the compound’s properties and interactions .

Biological Activity

2-Methyl-3-(4-methylphenyl)thiolan-3-ol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a unique structure characterized by a thiolane ring with a methyl group and a para-methylphenyl substituent. Its molecular formula is C11H14SC_{11}H_{14}S, with a molecular weight of approximately 182.29 g/mol. The presence of the thiolane ring contributes to its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC11H14SC_{11}H_{14}S
Molecular Weight182.29 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiolane moiety can participate in nucleophilic attacks on electrophilic centers in proteins, potentially leading to covalent modifications that alter protein function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 100 µg/mL, depending on the bacterial species tested.

Antioxidant Activity

The compound has also shown significant antioxidant activity. In vitro assays measuring the ability to scavenge free radicals demonstrated that this compound could effectively reduce oxidative stress markers in cellular models. The half-maximal effective concentration (EC50) was determined to be around 15 µM, indicating its potency as an antioxidant agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various sulfur-containing compounds, including this compound. The results indicated that this compound had a comparable effect to standard antibiotics against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Antioxidant Properties in Cellular Models
In another investigation, researchers assessed the antioxidant properties of this compound in human liver cells exposed to oxidative stress. The results showed a significant reduction in reactive oxygen species (ROS) levels, suggesting that the compound may protect against oxidative damage. This finding supports further exploration into its therapeutic potential for conditions associated with oxidative stress.

Research Findings

Recent studies have focused on elucidating the specific mechanisms through which this compound exerts its biological effects:

  • Enzyme Inhibition : The compound was found to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Cell Signaling Modulation : Research indicated that it could modulate signaling pathways related to inflammation and cell survival, further emphasizing its therapeutic potential.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)thiolan-3-ol

InChI

InChI=1S/C12H16OS/c1-9-3-5-11(6-4-9)12(13)7-8-14-10(12)2/h3-6,10,13H,7-8H2,1-2H3

InChI Key

KLTAIJMAFRKGLS-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC=C(C=C2)C)O

Origin of Product

United States

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